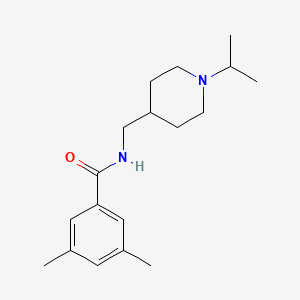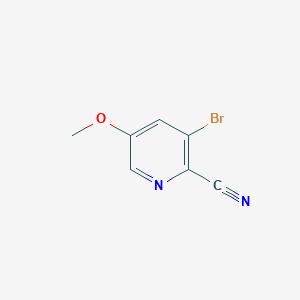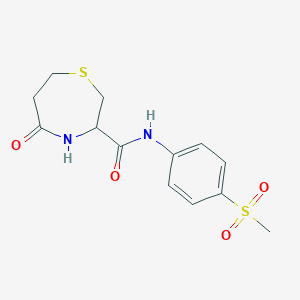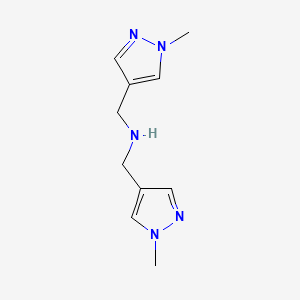![molecular formula C17H13Cl2N3O2S B2584295 N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422528-41-4](/img/no-structure.png)
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O2S and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity Evaluation
A study on the synthesis and anticonvulsant activity evaluation of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide revealed a focused approach towards understanding the compound's affinity to GABAergic biotargets. This research aimed at estimating anticonvulsant activity through pentylenetetrazole-induced seizures model in mice, highlighting the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. Unfortunately, the synthesized substances did not exhibit significant anticonvulsant activity, but the study provided insights into the molecular docking and in vivo experiments, establishing a positive correlation between them (Wassim El Kayal et al., 2022).
Antibacterial and Antienzymatic Potential
Another research focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the derivatives exhibited potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This study underscores the antibacterial potential, especially of certain compounds that displayed remarkable activity compared to standard ciprofloxacin against specific bacterial strains. The molecular docking into the α-chymotrypsin enzyme protein unveiled significant correlation with bioactivity data, suggesting these derivatives' tremendous antibacterial activity and moderate anti-enzymatic potential (S. Z. Siddiqui et al., 2014).
Cytotoxic Evaluation for Cancer Treatment
Research on the synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates has opened avenues in cancer treatment. The cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines, demonstrating that certain compounds exhibited remarkable cytotoxic activity, particularly against the HeLa cell line. This study contributes to the understanding of substituents' effects on the quinazolinone ring and their role in enhancing cytotoxic activity against specific cancer cell lines (F. Hassanzadeh et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride to form N-(3,4-dichlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to form N-(3,4-dichlorobenzyl)-2-thioacetamide, which is further reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dichlorobenzylamine", "2-chloroacetyl chloride", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dichlorobenzyl)-2-chloroacetamide.", "Step 2: Reaction of N-(3,4-dichlorobenzyl)-2-chloroacetamide with thiourea in the presence of a base such as potassium carbonate to form N-(3,4-dichlorobenzyl)-2-thioacetamide.", "Step 3: Reaction of N-(3,4-dichlorobenzyl)-2-thioacetamide with 2-chloro-3-formylquinazoline in the presence of a base such as sodium methoxide to form N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide." ] } | |
CAS-Nummer |
422528-41-4 |
Produktname |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Molekularformel |
C17H13Cl2N3O2S |
Molekulargewicht |
394.27 |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25) |
InChI-Schlüssel |
PHQNSKVYWRTSFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)



![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)
![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)

